Welcome to the BenchChem Online Store!
molecular formula C9H12N4O2 B8533856 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B8533856
M. Wt: 208.22 g/mol
InChI Key: OSSUQBIYDXIUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04713455

Procedure details

18 g of 3-benzyl-1,7-diethylxanthine (melting point 119° C.) in 1,500 ml of glacial acetic acid were hydrogenated in the presence of 2.5 g of 10% palladium on active charcoal at 80° C. and under 3.4 bar while shaking for 47 hours. After cooling down, the mixture was covered with an atmosphere of nitrogen while the catalyst was filtered off and the filtrate was evaporated under reduced pressure. The residue was dissolved in a mixture of 250 ml of methylene chloride and 100 ml of 1N sodium hydroxide solution. After washing the methylene chloride phase again with 1N sodium hydroxide solution, the combined aqueous phases were adjusted to pH 6 by adding 33% strength sulfuric acid dropwise with stirring. After washing to neutrality and drying the precipitate produced, 8.1 g (64.5% of theory) of 1,7-diethylxanthine, of melting point 204°-205° C., were obtained.
Name
3-benzyl-1,7-diethylxanthine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
64.5%

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[N:15]=[CH:14][N:13]([CH2:17][CH3:18])[C:12]=2[C:11](=[O:19])[N:10]([CH2:20][CH3:21])[C:9]1=[O:22])C1C=CC=CC=1.C>C(O)(=O)C.[Pd]>[CH2:20]([N:10]1[C:11](=[O:19])[C:12]2[N:13]([CH2:17][CH3:18])[CH:14]=[N:15][C:16]=2[NH:8][C:9]1=[O:22])[CH3:21]

Inputs

Step One
Name
3-benzyl-1,7-diethylxanthine
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(N(C(C=2N(C=NC12)CC)=O)CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while shaking for 47 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of 250 ml of methylene chloride and 100 ml of 1N sodium hydroxide solution
WASH
Type
WASH
Details
After washing the methylene chloride phase again with 1N sodium hydroxide solution
ADDITION
Type
ADDITION
Details
by adding 33% strength sulfuric acid dropwise
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
After washing to neutrality
CUSTOM
Type
CUSTOM
Details
drying the precipitate
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Details
Reaction Time
47 h
Name
Type
product
Smiles
C(C)N1C(=O)NC=2N=CN(C2C1=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.